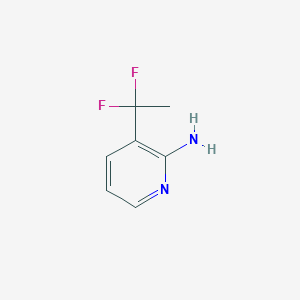

3-(1,1-Difluoroethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-(1,1-difluoroethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2/c1-7(8,9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIFYWHOBGUAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361713-18-8 | |

| Record name | 3-(1,1-difluoroethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 1,1 Difluoroethyl Pyridin 2 Amine and Analogous Structures

Direct Introduction of the 1,1-Difluoroethyl Moiety

The direct introduction of the 1,1-difluoroethyl group onto a pyridine (B92270) core, particularly at the C-3 position of a 2-aminopyridine (B139424), is a challenging yet highly desirable transformation. Transition metal catalysis and nucleophilic substitution are the principal strategies employed for this purpose.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, including those involving fluorinated alkyl groups. Nickel, palladium, and copper-based systems have all been explored for their potential to forge the C(sp²)–CF₂CH₃ bond.

Nickel catalysis has emerged as a promising platform for practical fluoroalkylation methodologies researchgate.net. Nickel-catalyzed cross-coupling reactions between (hetero)arylboronic acids or halides and unactivated 1-bromo-1,1-difluoroalkanes have been successfully developed dntb.gov.ua. For the synthesis of a 3-(1,1-difluoroethyl) derivative, a 3-bromo-2-aminopyridine or its corresponding boronic acid derivative would serve as a suitable starting material.

A key development in this area is the use of a dual-ligand system to enhance catalytic efficiency. A combination of a bidentate bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-bipyridine) and a monodentate pyridine-based ligand (e.g., DMAP) has been shown to create a highly effective nickel-based catalyst for preparing difluoroalkylated arenes dntb.gov.ua. These reactions provide an efficient route to the target compounds with good functional group tolerance.

| Catalyst System | Substrate Type | Difluoroethylating Reagent | Key Features |

|---|---|---|---|

| Ni Catalyst + Bipyridine Ligand + Pyridine Ligand | (Hetero)arylboronic acids | 1-Bromo-1,1-difluoroalkanes | Highly efficient dual-ligand system dntb.gov.ua |

| Ni/Imidazolidene complexes | (Hetero)aryl halides | 1,1-Difluoroethyl chloride | Utilizes an inexpensive and available raw material |

Palladium catalysis is a cornerstone of C–C bond-forming reactions in modern organic synthesis researchgate.net. While direct palladium-catalyzed 1,1-difluoroethylation is less documented than trifluoromethylation, analogous reactions provide insight into potential strategies. For instance, palladium-catalyzed gem-difluoroallylation of heteroaryl bromides has been achieved with high yields and regioselectivity using catalysts like Pd₂(dba)₃ in combination with specialized phosphine (B1218219) ligands such as cataCXium PICy nsf.gov. This suggests that a similar catalytic system could be adapted for difluoroethylation by employing a suitable 1,1-difluoroethylating reagent.

The choice of ligand is critical. Buchwald-type biaryl phosphine ligands, such as tBuBrettPhos, have proven effective in palladium-catalyzed C–O cross-coupling of (hetero)aryl bromides with fluorinated alcohols, demonstrating their utility in reactions involving fluorinated components acs.org. Such ligands could be instrumental in facilitating the challenging oxidative addition and reductive elimination steps involved in C(sp²)–CF₂CH₃ bond formation.

| Catalyst System | Substrate Type | Analogous Reagent | Potential for Difluoroethylation |

|---|---|---|---|

| Pd₂(dba)₃ / cataCXium PICy | (Hetero)aryl bromides | 3,3-Difluoroallylboron reagents | Demonstrates C(sp²)–CF₂ bond formation on heterocycles nsf.gov |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromides | Fluorinated alcohols (for C-O coupling) | Catalyst is compatible with fluorinated moieties acs.org |

Copper-catalyzed reactions offer a cost-effective alternative to palladium and nickel. Copper catalysis has been successfully applied to various difluoroalkylation reactions, often proceeding through a radical mechanism mdpi.com. For example, copper-catalyzed difluoroalkylation of imidazopyridines with ethyl bromodifluoroacetate demonstrates the feasibility of introducing difluoroalkyl groups onto nitrogen-containing heterocycles mdpi.com.

The substrate for synthesizing the title compound, a 3-bromopyridine derivative, is known to be reactive in copper-catalyzed transformations. Copper-catalyzed heteroarylboration of dienes using 3-bromopyridines has been reported, showcasing the ability of copper to activate the C-Br bond at this position nih.govresearchgate.netnih.govdoi.org. By adapting these conditions and using a suitable difluoroethyl source, such as a difluoroalkyl radical precursor, a copper-mediated pathway to 3-(1,1-difluoroethyl)pyridin-2-amine could be envisioned.

| Copper Source | Substrate Type | Difluoroalkylating Reagent Example | Reaction Type |

|---|---|---|---|

| Cu(I) salts | Imidazopyridines | BrCF₂CO₂Et | Radical C-H Difluoroalkylation mdpi.com |

| ItBuCuBr | 3-Bromopyridines | Bis(pinacolato)diboron / Diene | cine-Substitution / Borylation nih.gov |

Nucleophilic substitution on the pyridine ring is a fundamental strategy for its functionalization. The pyridine nucleus is electron-deficient, making it susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions. To achieve substitution at the C-3 position, activation of the ring or specific reaction mechanisms are often required.

A relevant strategy involves the use of difluoroalkylating reagents that can act as nucleophiles or generate nucleophilic species. For instance, a transition-metal-free method for the N-difluoromethylation of pyridines has been developed using ethyl bromodifluoroacetate nih.gov. This reaction proceeds via N-alkylation followed by hydrolysis and decarboxylation. While this example demonstrates N-functionalization, it highlights the utility of reagents like ethyl bromodifluoroacetate as sources of difluoroalkyl moieties in nucleophilic contexts. For C-alkylation, a pre-functionalized pyridine, such as a 3-lithiated or 3-zincated 2-aminopyridine derivative, could potentially react with an electrophilic difluoroethyl source to install the desired group.

Transition Metal-Catalyzed 1,1-Difluoroethylation Reactions

Synthetic Routes Involving Difluoromethyl Precursors and Subsequent Elaboration

An alternative to direct difluoroethylation is a two-step approach: first, the introduction of a difluoromethyl (–CF₂H) group, followed by its elaboration into the 1,1-difluoroethyl (–CF₂CH₃) group. The difluoromethyl group is a valuable moiety in its own right, capable of acting as a bioisostere of alcohol, thiol, or amine groups nih.govresearchgate.net.

Recent advances have enabled the direct and regioselective C-H difluoromethylation of pyridines. One sophisticated strategy involves the temporary dearomatization of the pyridine ring to form bench-stable oxazino-pyridine intermediates researchgate.netnih.govresearchgate.netthieme-connect.com. These activated intermediates can then undergo a radical-mediated C-H difluoromethylation at the meta-position researchgate.netnih.govresearchgate.netthieme-connect.com. Subsequent rearomatization delivers the 3-(difluoromethyl)pyridine derivative. This method provides a powerful way to access the required 3-(difluoromethyl)pyridin-2-amine precursor.

Once the 3-(difluoromethyl)pyridin-2-amine precursor is obtained, the final step is the elaboration to the 1,1-difluoroethyl group. This can be achieved through a deprotonation-alkylation sequence. The proton of the difluoromethyl group is acidic and can be removed by a suitable base to generate a difluoro-stabilized carbanion. This nucleophilic species can then be trapped with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, to complete the synthesis and afford this compound.

Generation and Reactivity of Difluorocarbene in Pyridine Systems

Difluorocarbene (:CF2) is a highly reactive and versatile intermediate used for introducing the difluoromethylene (-CF2-) unit. cas.cn Its electrophilic nature allows it to react with a variety of nucleophiles, including heteroatoms and C-C multiple bonds. cas.cn In pyridine systems, its reactivity is harnessed for both N-difluoromethylation and the formation of more complex structures through rearrangement reactions.

Historically, the generation of difluorocarbene was fraught with challenges, often requiring harsh reaction conditions or the use of toxic reagents. Classical precursors included sodium chlorodifluoroacetate (ClCF2CO2Na), which requires high temperatures (>120 °C), and environmentally detrimental reagents like HCF2Cl. cas.cnchim.it

Significant progress has been made in developing milder and more environmentally benign sources of difluorocarbene. cas.cn These contemporary reagents have expanded the applicability of difluorocarbene chemistry. A notable example is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which can generate difluorocarbene under nearly neutral conditions at moderate temperatures (50–60 °C), often catalyzed by N-heterocyclic carbenes (NHCs) or a proton sponge. chim.it Another efficient and commercially available precursor is diethyl bromodifluoromethylphosphonate, which undergoes facile P-C bond cleavage upon basic hydrolysis even at low temperatures to form the difluorocarbene intermediate. cas.cn

| Precursor | Generation Conditions | Characteristics |

| Sodium chlorodifluoroacetate (ClCF2CO2Na) | High temperature (>120 °C) | Classical reagent, harsh conditions cas.cnchim.it |

| Phenyl(trifluoromethyl)mercury (PhHgCF3) | NaI | Toxic (Mercury-based) chim.it |

| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (-78 °C to r.t.) | Mild, environmentally benign, commercially available cas.cn |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | NHC or Proton Sponge catalyst (50-60 °C) | Generates :CF2 under nearly neutral conditions chim.it |

| (Triphenylphosphonio)difluoroacetate (PDFA) | N/A | Contemporary reagent chim.it |

The interaction of difluorocarbene with pyridine derivatives can lead to complex and synthetically valuable transformations beyond simple addition. The lone pair of electrons on the nitrogen atom of pyridine N-oxides or 2-oxypyridines can trap difluorocarbene to form an ylide intermediate. researchgate.netnih.gov This intermediate is not always stable and can undergo subsequent rearrangements.

A notable transformation is the dearomative acyl rearrangement. In a metal- and catalyst-free reaction, 2-oxypyridines react with difluorocarbene to form a pyridinium ylide. This intermediate undergoes an acyl rearrangement from the oxygen atom to the CF2 carbon, yielding gem-difluoromethylenated N-substituted 2-pyridones. nih.govresearchgate.net This process provides a direct method for introducing the gem-difluoromethylene group onto the pyridine core. researchgate.net

Furthermore, difluorocarbene can participate in "atom recombination" reactions where it acts as both a C1 synthon and a source of fluorine atoms. researchgate.net Mechanistic studies and DFT calculations suggest that some of these transformations may proceed through the formation of epoxide intermediates, which then rearrange to the final product. chinesechemsoc.org For instance, the reaction of :CF2 with 2-aminoarylketones can lead to 3-fluorinated oxindoles through a proposed pathway involving intramolecular cyclization and rearrangement of an epoxide intermediate. chinesechemsoc.org

Carbon-Hydrogen (C-H) Difluoromethylation of Pyridine Rings

Direct C-H difluoromethylation is a highly atom- and step-economical strategy for synthesizing difluoromethylated pyridines. researchgate.net However, achieving regioselectivity is a significant challenge due to the electronic nature of the pyridine ring, which typically favors functionalization at the ortho- and para-positions. researchgate.netchemrxiv.org Recent advancements have focused on developing methods to control the site of difluoromethylation, including the elusive meta-position. researchgate.net

Radical-based difluoromethylation has emerged as a powerful strategy for the synthesis of difluoromethylated heterocycles. nih.gov These methods involve the generation of a difluoromethyl radical (•CF2H), which can then attack the electron-deficient pyridine ring in a Minisci-type reaction. Various reagents have been developed to serve as effective •CF2H radical precursors under different initiation conditions. nih.gov This approach has been successfully applied to a range of heteroarenes, including pyrazines, quinoxalines, and pyridines. nih.gov

Visible-light photoredox catalysis offers a mild and efficient pathway for generating radical species. nih.govrsc.org This strategy has been successfully applied to the direct C-H difluoromethylation of heterocycles. In a typical system, an organic photocatalyst, such as Rose Bengal (RB), absorbs visible light and enters an excited state (RB*). nih.gov This excited state can then engage in a single electron transfer (SET) with a difluoromethyl radical precursor, like sodium difluoromethanesulfinate (CF2HSO2Na), to generate the •CF2H radical. nih.gov The catalytic cycle is completed by an oxidant, often molecular oxygen (O2), which regenerates the ground-state photocatalyst. nih.gov This metal-free approach works under mild conditions and tolerates a variety of functional groups. nih.gov

| Heterocycle | Radical Source | Photocatalyst | Oxidant | Yield |

| Pyrazine | CF2HSO2Na | Rose Bengal | O2 | Good |

| Quinoxaline | CF2HSO2Na | Rose Bengal | O2 | Good |

| Pyridine | CF2HSO2Na | Rose Bengal | O2 | Good |

| Indole | CF2HSO2Na | Rose Bengal | O2 | Good |

| Thiophene | CF2HSO2Na | Rose Bengal | O2 | Good |

Table based on findings from visible-light triggered direct C–H difluoromethylation of heterocycles. nih.gov

Hypervalent iodine(III) reagents have become powerful and environmentally friendly tools in organic synthesis, capable of participating in both ionic and radical pathways. nih.govnih.gov For C-H difluoromethylation, specific iodine(III) reagents serve as effective precursors for the difluoromethyl radical. acs.org

[Bis(difluoroacetoxy)iodo]benzene, for example, can generate difluoromethyl radicals upon photolysis. acs.org This photolytic method enables the introduction of the difluoromethyl group into various heteroarenes under mild conditions without the need for additional catalysts or reagents. acs.org The process is believed to involve the homolytic cleavage of the I-O bond, followed by decarboxylation to release the •CF2H radical. This radical then engages in the C-H functionalization of the heterocyclic substrate. acs.org The versatility of hypervalent iodine chemistry continues to provide new avenues for the synthesis of complex fluorinated molecules. nih.govacs.org

Chemical Transformations from Difluoromethyl to 1,1-Difluoroethyl Substituents

The conversion of a difluoromethyl group to a 1,1-difluoroethyl substituent represents a potential, albeit challenging, synthetic route. This transformation conceptually involves the formation of a carbon-carbon bond at the difluoromethylated carbon. One plausible approach is the deprotonation of the difluoromethyl group to generate a difluoro-stabilized carbanion, followed by alkylation with a methylating agent. However, the acidity of the C-H bonds in a difluoromethyl group attached to an aromatic ring is relatively low, often requiring strong bases for deprotonation. Furthermore, controlling the regioselectivity of such a reaction on a substituted pyridine ring can be complex.

Research in the broader field of organofluorine chemistry has explored the alkylation of difluoromethylarenes. These reactions often necessitate the use of potent organometallic bases like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures to facilitate deprotonation. The subsequent reaction with an electrophile, such as methyl iodide, would then install the methyl group to form the desired 1,1-difluoroethyl moiety. The success of this strategy is highly dependent on the electronic nature and steric environment of the pyridine ring, as well as the compatibility of other functional groups present in the molecule.

Assembly of the Pyridin-2-amine Core with Fluorinated Substituents

A more convergent approach to this compound involves the construction of the pyridine ring with the fluorinated substituent already in place or the introduction of the amino group onto a pre-functionalized pyridine precursor.

Pyridine Ring-Forming Reactions Incorporating Fluorinated Building Blocks

The de novo synthesis of the pyridine ring offers a powerful method for introducing the desired substitution pattern from acyclic precursors. Various classical pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, can be adapted to incorporate building blocks containing the 1,1-difluoroethyl group.

For instance, a multicomponent reaction could involve the condensation of a β-ketoester or a related active methylene compound with an aldehyde and an ammonia source. To synthesize the target molecule, a key synthon would be a 1,3-dicarbonyl compound or an enamine bearing the 1,1-difluoroethyl group. The challenge often lies in the synthesis and stability of these fluorinated precursors.

Another strategy involves cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a 1,3-diene and a dienophile containing the 1,1-difluoroethyl group, followed by aromatization, could construct the pyridine ring. The regioselectivity of such reactions is a critical consideration and is governed by the electronic and steric properties of the reacting partners.

| Pyridine Synthesis Method | Key Fluorinated Building Block | General Reaction Type |

| Hantzsch Pyridine Synthesis | β-Ketoester with a 1,1-difluoroethyl group | Condensation/Cyclization |

| Guareschi-Thorpe Reaction | Cyanoacetamide and a 1,3-dicarbonyl compound with a 1,1-difluoroethyl group | Condensation/Cyclization |

| Diels-Alder Reaction | Diene or dienophile with a 1,1-difluoroethyl group | [4+2] Cycloaddition |

Strategic Amination of Pyridine Precursors

The introduction of the 2-amino group onto a pre-existing 3-(1,1-difluoroethyl)pyridine scaffold is a common and effective strategy. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed amination reactions. A key precursor for these methods is a 3-(1,1-difluoroethyl)-2-halopyridine, where the halogen acts as a leaving group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net This method is widely used for the synthesis of arylamines from aryl halides. In the context of synthesizing this compound, this would involve the reaction of a 3-(1,1-difluoroethyl)-2-halopyridine (e.g., 2-chloro- or 2-bromopyridine derivative) with an ammonia equivalent or a protected amine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination and can influence the reaction rate and substrate scope. Commonly used ligands include bulky, electron-rich phosphines such as XPhos, RuPhos, and BrettPhos. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for the catalytic cycle.

Table of Typical Buchwald-Hartwig Amination Conditions:

| Component | Examples |

|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, RuPhos-Pd-G3 |

| Ligand | XPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, LiHMDS |

| Amine Source | Ammonia, Benzophenone imine, Primary or secondary amines |

| Solvent | Toluene, Dioxane, THF |

An alternative strategy for the introduction of a 2-amino group involves the activation of the pyridine ring through the formation of a pyridine N-oxide. The N-oxide functionality alters the electronic properties of the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack.

The synthesis of this compound via this route would begin with the oxidation of 3-(1,1-difluoroethyl)pyridine to its corresponding N-oxide, typically using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then be treated with a nitrating agent (e.g., nitric and sulfuric acid) to introduce a nitro group at the 2-position. Subsequent reduction of the nitro group, for example, by catalytic hydrogenation or using a reducing metal like iron or tin in acidic media, would yield the desired 2-aminopyridine.

Alternatively, direct amination of the pyridine N-oxide can be achieved using reagents like tosyl chloride and an amine source, which proceeds through an activated intermediate that is susceptible to nucleophilic attack by the amine. nih.gov

Regioselectivity Control in Pyridine Functionalization

Controlling the regioselectivity of substitution reactions on the pyridine ring is a critical aspect of the synthesis of specifically substituted pyridines like this compound. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, generally direct nucleophilic attack to the 2-, 4-, and 6-positions.

When starting with a 3-substituted pyridine, such as one bearing a 1,1-difluoroethyl group, the introduction of a second substituent is influenced by both the directing effect of the nitrogen atom and the existing substituent. The 1,1-difluoroethyl group is generally considered to be electron-withdrawing, which would further deactivate the ring towards electrophilic substitution but could influence the regioselectivity of nucleophilic attack.

In the context of amination, the synthesis of a 2-amino-3-substituted pyridine requires the selective introduction of the amino group at the C2 position. This is often achieved by starting with a 2-halo-3-substituted pyridine. The halogen at the 2-position serves as a leaving group for nucleophilic substitution or as a handle for cross-coupling reactions like the Buchwald-Hartwig amination, thus ensuring the desired regiochemical outcome. nih.govnih.govznaturforsch.com

Directed metalation is another powerful tool for achieving regioselectivity. A directing group on the pyridine ring can guide a metalating agent (e.g., an organolithium reagent) to deprotonate an adjacent position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a substituent at a specific site. While less direct for the synthesis of the target compound, this strategy is fundamental in the preparation of polysubstituted pyridine intermediates.

Exploitation of Pyridyne Intermediates for Controlled Functionalization

The use of highly reactive pyridyne intermediates offers a powerful strategy for the synthesis of polyfunctionalized pyridines. nih.gov Pyridynes, the pyridine analogues of benzyne, are valued for their high reactivity towards nucleophiles and cycloaddition partners. nih.govwikipedia.org Two primary isomers exist: 2,3-pyridyne and 3,4-pyridyne. wikipedia.org

The generation of a 2,3-pyridyne intermediate is particularly relevant for synthesizing 2-aminopyridine derivatives. The reaction of 2,3-pyridynes generally proceeds with excellent regioselectivity to yield 2-substituted pyridines. nih.gov This controlled reactivity is crucial for installing the amino group at the C2 position as seen in the target molecule.

In contrast, 3,4-pyridynes, first postulated in 1955 by Levine and Leake, often exhibit a lack of regioselectivity in their reactions with nucleophiles, leading to mixtures of products at the C3 and C4 positions. nih.govwikipedia.org However, recent strategies have been developed to control this regioselectivity, making 3,4-pyridynes valuable building blocks for complex pyridine synthesis. nih.gov For instance, a regioselective 3,4-difunctionalization of 3-chloropyridines via a 3,4-pyridyne intermediate has been developed, which could be adapted to introduce substituents at the C3 position. chemistryviews.org

Table 1: Reactivity of Pyridyne Isomers

| Pyridyne Isomer | Typical Reactivity | Regioselectivity Outcome | Relevance to Target Synthesis |

|---|---|---|---|

| 2,3-Pyridyne | Reacts with nucleophiles | Excellent selectivity for C2 substitution nih.gov | Introduction of the 2-amino group |

Directing Group Effects on Regiochemical Outcomes

Achieving the desired 2,3-disubstitution pattern on the pyridine ring necessitates precise control over the regiochemical outcome of the synthetic reactions. The use of directing groups is a key strategy to influence the position of incoming substituents.

In the context of pyridyne chemistry, substituents on the ring can perturb the electronic structure of the reactive intermediate, thereby directing the attack of a nucleophile to a specific carbon atom. nih.gov It has been proposed that electron-withdrawing substituents can polarize the triple bond of the pyridyne, governing the regioselectivity. nih.gov For example, a C2 amide has been used to direct nucleophilic attack to the C4 position of a 3,4-pyridyne. nih.gov By carefully choosing a directing group, it is possible to steer the functionalization towards the desired C3 position.

Beyond pyridyne chemistry, directing groups are essential in other pyridine functionalization methods, such as metalation-halogenation sequences. chemrxiv.org The nature of the substituent can also influence the regioselectivity of nucleophilic aromatic substitution reactions. Studies on 3-substituted 2,6-dichloropyridines have shown that the steric properties of the 3-substituent, specifically the Verloop steric parameter B1, significantly correlate with the regioselectivity, directing substitution towards the 6-position. researchgate.net Furthermore, the solvent's ability to act as a hydrogen-bond acceptor can dramatically switch the regioselectivity between the C2 and C6 positions. researchgate.net

These principles can be applied to a synthetic strategy for this compound, where a strategically placed directing group could first facilitate the introduction of the 1,1-difluoroethyl group at C3, followed by a subsequent reaction to install the amino group at C2.

Process Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires significant optimization to ensure efficiency, cost-effectiveness, and practicality. For a key intermediate like this compound, developing a scalable synthesis is critical.

Key aspects of this process optimization included:

Combining reaction steps: The synthesis of an intermediate methoxyimine and its subsequent cyclization were combined into a one-pot procedure. acs.org Further optimization led to a one-pot, three-step transformation from a nitrile intermediate to the final 2-aminopyridine product. acs.org

Avoiding chromatography: The work-up procedure was modified to eliminate the need for silica gel purification. On a larger scale, the product was isolated by simple filtration after basification, a procedure more amenable to industrial production. acs.org

Successful Scale-Up: The optimized five-step, two-pot procedure was successfully scaled up to produce 1.36 kg of the final product with a 60% yield. acs.org

Modern techniques such as continuous flow synthesis also offer significant advantages for scalability and process control. ucla.edu Adapting syntheses to flow chemistry can allow for the production of larger quantities on shorter timescales compared to traditional batch reactions. ucla.edu The optimization of such a process can be accelerated using multi-objective Bayesian optimization platforms to simultaneously improve parameters like reaction yield and production rate. ucla.edu

Chemical Reactivity and Mechanistic Elucidation of 3 1,1 Difluoroethyl Pyridin 2 Amine Transformations

Reactivity Profiling of the 1,1-Difluoroethyl Group

Stability of the Geminal Difluoride Moiety under Diverse Reaction Conditions

The geminal difluoride moiety (CF2) is generally considered a robust and stable functional group, largely resistant to a wide range of reaction conditions. This stability is attributed to the high bond dissociation energy of the C-F bond.

Acidic and Basic Conditions: The 1,1-difluoroethyl group is expected to be stable under most acidic and basic conditions. Unlike monofluorinated compounds which can be susceptible to elimination reactions, the presence of two fluorine atoms on the same carbon significantly increases the energy barrier for such pathways. Hydrolysis of the C-F bonds would require harsh conditions not typically employed in standard organic transformations.

Oxidative and Reductive Conditions: The geminal difluoride is inert to common oxidizing and reducing agents.

Thermal Stability: The C-F bond's strength also contributes to the thermal stability of the 1,1-difluoroethyl group.

However, under extreme basic conditions, elimination of hydrogen fluoride (B91410) (HF) to form a vinyl fluoride derivative is a potential, albeit challenging, transformation. researchgate.net The acidity of the protons on the methyl group is increased by the adjacent electron-withdrawing CF2 group, making them susceptible to deprotonation by a strong base. The subsequent elimination of a fluoride ion would lead to the corresponding fluoroalkene. The mechanism for such an elimination would likely proceed through an E1cB (Elimination, Unimolecular, conjugate Base) pathway, where a carbanion intermediate is formed prior to the departure of the leaving group. researchgate.net

Opportunities for Further Chemical Derivatization of the Difluoroethyl Moiety

While the geminal difluoride is stable, the adjacent methyl group presents opportunities for derivatization, although the electron-withdrawing nature of the CF2 group can influence the reactivity of these protons.

One potential avenue for derivatization is through radical reactions. The C-H bonds of the methyl group could be susceptible to radical halogenation, providing a handle for further functionalization.

Another possibility involves the deprotonation of the methyl group with a very strong base to generate a carbanion, which could then react with various electrophiles. However, the pKa of these protons is expected to be relatively high, requiring potent bases for deprotonation.

Direct nucleophilic substitution on the carbon bearing the fluorine atoms is generally not feasible due to the strength of the C-F bond and the steric hindrance. ucla.edu

Reactivity of the Pyridin-2-amine Substructure

The pyridin-2-amine core is a key player in the molecule's reactivity, with both the exocyclic amino group and the pyridine (B92270) ring itself participating in various transformations.

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C2 position of the pyridine ring is a potent nucleophile and readily participates in reactions with a variety of electrophiles. uni-muenchen.de This reactivity is a hallmark of 2-aminopyridines.

Acylation: The amino group can be readily acylated with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form the corresponding amides. Studies on the acetylation of 2-aminopyridines with acetic anhydride (B1165640) indicate that the reaction proceeds via direct attack of the exocyclic amino nitrogen on the acetylating agent. publish.csiro.au Similarly, benzoylation with benzoyl chloride in pyridine solvent also occurs directly at the amino group. publish.csiro.au

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, direct alkylation of aminopyridines can sometimes lead to mixtures of N-alkylated and ring-alkylated products, as the pyridine nitrogen is also nucleophilic. researchgate.net Reductive amination provides a milder and often more selective method for the N-alkylation of 2-aminopyridines. researchgate.net

Below is a table summarizing typical nucleophilic reactions of the amino group in substituted 2-aminopyridines.

| Reagent Category | Specific Reagent | Product Type | Reference |

| Acylating Agents | Acetic Anhydride | N-acetyl-2-aminopyridine | publish.csiro.au |

| Benzoyl Chloride | N-benzoyl-2-aminopyridine | publish.csiro.au | |

| Alkylating Agents | Alkyl Halides | N-alkyl-2-aminopyridine | researchgate.net |

| Aldehydes/Ketones | Aldehydes (reductive amination) | N-alkyl-2-aminopyridine | researchgate.net |

| Isocyanates | Phenyl isocyanate | N-phenyl-N'-(pyridin-2-yl)urea | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Pyridine Ring

The pyridine ring in 3-(1,1-difluoroethyl)pyridin-2-amine is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org However, the amino group at the C2 position is a strong activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). Conversely, the 1,1-difluoroethyl group at the C3 position is a deactivating, meta-directing group.

The interplay of these two groups will determine the regioselectivity of EAS reactions. The powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the amino group and meta to the 1,1-difluoroethyl group. Attack at the C3 position is blocked, and the C4 and C6 positions are less activated.

Halogenation: Halogenation of 2-aminopyridines typically occurs at the 5-position. rsc.org For this compound, halogenation is predicted to yield the 5-halo derivative.

Nitration: Nitration of 2-aminopyridine (B139424) yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine, with the 5-nitro isomer being the major product. sapub.org Given the presence of the deactivating group at C3, nitration of this compound is expected to strongly favor the 5-position.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene, particularly at the C2, C4, and C6 positions. youtube.comstackexchange.com The presence of the electron-withdrawing 1,1-difluoroethyl group at C3 will further activate the ring towards SNAr. However, the electron-donating amino group at C2 will have a deactivating effect.

For SNAr to occur, a good leaving group must be present on the ring. If a halogen were introduced at the C5 or C6 position, nucleophilic displacement would be possible. The rate of substitution would be influenced by the ability of the ring to stabilize the intermediate Meisenheimer complex. The electron-withdrawing 1,1-difluoroethyl group would help to stabilize negative charge in the ring, particularly if the attack occurs at a position that allows for delocalization of the charge onto the nitrogen atom or towards the electron-withdrawing group.

Reaction Mechanism Investigations

Nucleophilic reactions at the amino group: The acylation and alkylation of the amino group are expected to proceed through standard nucleophilic addition-elimination and SN2 pathways, respectively. publish.csiro.auresearchgate.net

Electrophilic Aromatic Substitution: The mechanism of EAS on the pyridine ring will involve the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate or sigma complex). The stability of this intermediate will determine the regioselectivity, with the positive charge being best accommodated when delocalized by the amino group, directing the substitution to the C5 position. sapub.org

Nucleophilic Aromatic Substitution: The mechanism for SNAr would involve the initial attack of a nucleophile on the pyridine ring to form a negatively charged Meisenheimer complex. The subsequent departure of the leaving group would then restore the aromaticity of the ring. youtube.comstackexchange.com The rate-determining step is typically the formation of the Meisenheimer complex.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction mechanisms and to explore the synthetic utility of this compound in more detail.

Detailed Mechanistic Studies of Fluorination Reactions

The synthesis of fluorinated heterocyclic compounds is an area of intense research. nih.gov While specific mechanistic studies for the direct C-H fluorination to produce this compound are not extensively detailed in the literature, the principles of pyridine fluorination can be applied. A plausible pathway for the introduction of the difluoroethyl moiety involves the reaction of a suitable pyridine precursor with a fluorinating agent.

One established method for the selective fluorination of pyridines adjacent to the nitrogen atom utilizes silver(II) fluoride (AgF₂). nih.gov This reaction proceeds at ambient temperature and demonstrates high selectivity. The proposed mechanism, inspired by classic amination reactions, suggests an initial interaction between the pyridine nitrogen and the silver salt, activating the C-H bond at the 2-position for subsequent fluorination. The mild conditions of this type of reaction are advantageous as they are compatible with a variety of functional groups.

In a hypothetical scenario for the formation of a precursor to this compound, a related pyridine derivative could undergo such a selective fluorination. The reaction's progress can be monitored by techniques such as ¹⁹F NMR spectroscopy to determine reaction kinetics and product distribution.

Table 1: Hypothetical Kinetic Data for a Representative Pyridine Fluorination Reaction

| Time (min) | Reactant Concentration (M) | Product Concentration (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.075 | 0.025 |

| 20 | 0.056 | 0.044 |

| 30 | 0.042 | 0.058 |

| 60 | 0.022 | 0.078 |

Note: This table presents illustrative data for a typical fluorination reaction of a pyridine substrate and does not represent empirically determined values for this compound.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including derivatives of this compound. Palladium- and copper-based catalysts are frequently employed for cross-coupling reactions to introduce various substituents onto the pyridine ring.

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involving a halogenated precursor of this compound would typically proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine derivative, leading to the formation of a Pd(II) intermediate.

Transmetalation (for Suzuki coupling) or Amine Coordination (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) coordinates to the palladium center.

Reductive Elimination: The desired C-C or C-N bond is formed, and the product is released, regenerating the active Pd(0) catalyst.

The efficiency and selectivity of these catalytic cycles are highly dependent on the choice of ligands, solvent, and reaction conditions. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate of reductive elimination.

Table 2: Representative Ligand Effects on a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

| Ligand | Yield (%) |

|---|---|

| PPh₃ | 45 |

| P(t-Bu)₃ | 85 |

| XPhos | 92 |

| SPhos | 95 |

Note: This table illustrates typical trends in ligand effects on palladium-catalyzed cross-coupling reactions and is not based on specific experimental data for this compound.

Characterization of Radical Intermediates in Functionalization Processes

Radical-mediated functionalization reactions have emerged as a versatile strategy for modifying heterocyclic cores. In the context of this compound, the involvement of radical intermediates could be envisaged in processes such as photoredox-catalyzed reactions. acs.org

For example, a photoredox-mediated coupling could involve the generation of a radical species from a suitable precursor, which then adds to the pyridine ring. The proposed mechanism for such a reaction often involves the following steps:

Photoexcitation: A photocatalyst, such as an iridium or ruthenium complex, absorbs light and is excited to a higher energy state.

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce a substrate to generate a radical intermediate.

Radical Addition: The generated radical adds to the pyridine ring of a derivative of this compound.

Rearomatization: The resulting radical adduct undergoes a subsequent oxidation or reduction and loss of a proton to afford the functionalized product.

The transient nature of radical intermediates makes their direct observation challenging. However, techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational studies can provide evidence for their existence and shed light on their electronic structure and reactivity.

Stereochemical and Regiochemical Outcomes in Synthetic Transformations

The stereochemical and regiochemical control in the functionalization of this compound is of paramount importance for the synthesis of specific isomers. The existing substituents on the pyridine ring, namely the 2-amino and 3-(1,1-difluoroethyl) groups, exert a significant directing influence on incoming electrophiles or nucleophiles.

The amino group at the 2-position is a strong activating group and directs electrophilic substitution primarily to the 5-position. Conversely, the electron-withdrawing nature of the 1,1-difluoroethyl group at the 3-position deactivates the ring towards electrophilic attack, particularly at the adjacent 4- and 2-positions. The interplay of these electronic effects, along with steric hindrance, governs the regiochemical outcome of various transformations.

In transition metal-catalyzed C-H functionalization reactions, the regioselectivity can often be controlled by the use of a directing group. acs.org For instance, the amino group or a derivative thereof could chelate to the metal center, directing functionalization to a specific C-H bond.

Table 3: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C4 | Low | Inductive deactivation by the difluoroethyl group. |

| C5 | High | Activating effect of the amino group. |

| C6 | Moderate | Less activated than C5 due to proximity to the nitrogen heteroatom. |

Note: This table provides a qualitative prediction of regioselectivity based on general principles of electrophilic aromatic substitution on substituted pyridines.

Computational Chemistry and Theoretical Characterization of 3 1,1 Difluoroethyl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules. These methods allow for the detailed examination of electron distribution, molecular orbitals, and the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. researchgate.net For 3-(1,1-difluoroethyl)pyridin-2-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a range of crucial parameters that govern its structure and reactivity. researchgate.net

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack, respectively. For pyridine (B92270) derivatives, the HOMO is often localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the aromatic system. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, negative potential (red/yellow) is expected around the pyridine nitrogen and the fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be found around the amine hydrogens, highlighting their role as hydrogen bond donors. nih.gov These calculations help in predicting how the molecule will interact with other chemical species. rsc.org

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.0 eV | Indicates electron-donating ability; site of oxidation. |

| LUMO Energy | ~ -1.0 to -1.5 eV | Indicates electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 6.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Negative potential on N (pyridine) and F atoms; Positive potential on N-H protons. | Predicts sites for non-covalent interactions and chemical reactions. |

Computational chemistry allows for the detailed exploration of potential reaction mechanisms, providing insights into the stability of intermediates and the energy barriers of transition states. researchgate.net For this compound, theoretical analysis can predict the outcomes of various transformations, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the amino group.

DFT calculations can model the entire reaction coordinate for a proposed pathway. For instance, in a substitution reaction, the calculations can identify the structure of the intermediate (e.g., a Meisenheimer complex in nucleophilic aromatic substitution) and the transition state leading to its formation and subsequent decomposition. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. This predictive capability is invaluable for designing synthetic routes and understanding reactivity patterns.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend beyond static electronic structure to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. mdpi.com this compound possesses conformational flexibility due to the rotation around the single bond connecting the difluoroethyl group to the pyridine ring.

Conformational analysis, using methods like molecular mechanics or DFT potential energy surface scans, can identify the stable conformers and the energy barriers between them. The rotation of the difluoroethyl group will likely lead to specific low-energy conformations that minimize steric hindrance between the methyl group, the fluorine atoms, and the adjacent amino group on the pyridine ring. Studies on similarly substituted alkanes and pyrans show that fluorine substitution significantly impacts conformational preferences. nih.govsoton.ac.uk The preferred geometry will likely adopt a staggered conformation to alleviate repulsive interactions.

| Torsion Angle (N-C-C-CH₃) | Description | Predicted Relative Stability | Key Interactions |

|---|---|---|---|

| ~60° | Gauche | Potentially stable | Minimizes some steric clashes. |

| ~180° | Anti | Likely most stable | Minimizes steric hindrance between the methyl and amino groups. |

| ~120° | Eclipsed | High energy (Transition state) | Significant steric repulsion. |

Understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules, is crucial for applications in medicinal chemistry and materials science. nih.govmdpi.com Molecular modeling can simulate these interactions and predict binding affinities and recognition patterns.

The molecule can engage in several types of non-covalent interactions:

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. nih.gov These interactions are fundamental to its binding with biological targets.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems, a common feature in protein-ligand binding. mdpi.com

Dipole-Dipole and Halogen Interactions: The highly polar C-F bonds of the difluoroethyl group contribute to a significant local dipole moment, leading to strong dipole-dipole interactions.

Computational techniques like molecular docking can predict how the molecule fits into the active site of a protein, identifying key interactions that stabilize the complex. These simulations provide a structural basis for the molecule's potential biological activity and can guide the design of more potent analogues.

A particularly interesting feature of the difluoroethyl group is the potential for its C-H bond to act as an unconventional hydrogen bond donor. bohrium.comacs.org The high electronegativity of the two adjacent fluorine atoms increases the acidity of the methine proton (-CHF₂-), making it capable of forming weak hydrogen bonds with suitable acceptors like oxygen or nitrogen atoms. nih.gov

This phenomenon has been confirmed by crystallographic, spectroscopic, and computational methods in various difluoromethyl-containing compounds. nih.gov Quantum mechanical calculations can quantify the strength of these C-H···O or C-H···N interactions. For instance, studies on model systems have estimated the interaction energy of a CF₂H group with a carbonyl group to be around -1 kcal/mol, with an H···O distance of approximately 2.4 Å. bohrium.com While weaker than conventional hydrogen bonds (e.g., O-H···O, ~5 kcal/mol), these interactions can be structurally significant, influencing conformational preferences and contributing to binding affinity. nih.gov This "lipophilic hydrogen bond" is a unique feature that distinguishes difluorinated compounds from their non-fluorinated counterparts.

| Hydrogen Bond Type | Typical Donor-Acceptor | Approximate Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Conventional (Amine) | N-H···O/N | -3 to -7 | Primary driver of molecular recognition. |

| Unconventional (Difluoroethyl) | C-H···O/N | -0.5 to -1.5 | Contributes to conformational stability and binding affinity. bohrium.comnih.gov |

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling in computational chemistry aims to establish quantitative structure-reactivity relationships (QSRR), which correlate the molecular structure of a compound with its chemical reactivity. For a molecule like this compound, these models are invaluable for predicting its behavior in chemical reactions, such as nucleophilic or electrophilic substitutions.

Quantum chemical calculations are employed to compute a variety of molecular descriptors that form the basis of QSRR models. These descriptors quantify the electronic and steric properties of the molecule. Key descriptors for this compound would include:

Atomic Charges: Calculating the partial charges on each atom, particularly on the pyridine ring's nitrogen and carbon atoms, helps identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy suggests greater susceptibility to electrophilic attack, while a lower LUMO energy indicates a higher propensity for nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

These calculated parameters can be used to build predictive models that correlate with experimentally observed reaction rates or equilibrium constants. For instance, a model might predict how the pKa of the 2-amino group is affected by the difluoroethyl substituent, or the most likely site for halogenation on the pyridine ring.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound

| Substituent Group | Position | Electronic Effect | Predicted Impact on Pyridine Ring Reactivity |

| -NH₂ (Amino) | 2 | Electron-Donating (Resonance) | Activates the ring towards electrophilic substitution, particularly at the 5-position. |

| -CH(CF₂)CH₃ (1,1-Difluoroethyl) | 3 | Electron-Withdrawing (Inductive) | Deactivates the ring towards electrophilic substitution and directs nucleophilic attack. |

| Pyridine Nitrogen | 1 | Electron-Withdrawing (Inductive) | Decreases overall electron density of the ring system. |

Application of Advanced Computational Algorithms for Fluorinated Heterocycles

The study of fluorinated heterocycles like this compound benefits immensely from the application of sophisticated computational algorithms that can accurately model the complex electronic effects of fluorine. nih.gov Fluorine's high electronegativity and ability to participate in hydrogen bonding and other non-covalent interactions necessitate the use of robust theoretical methods. nih.gov

Quantum Chemical Methods: Quantum chemistry calculations are fundamental to understanding the electronic structure and properties of these molecules. emerginginvestigators.org Methods like Hartree-Fock (HF) theory and Density Functional Theory (DFT) are commonly used. DFT, in particular, offers a good balance between computational cost and accuracy for many systems. Specific applications include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm that the optimized geometry corresponds to a true energy minimum.

Thermochemical Analysis: Calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are essential for predicting reaction outcomes.

Mulliken Charge Analysis: Evaluating the distribution of electron density among the atoms, providing insights into local reactivity. emerginginvestigators.org

Molecular Dynamics (MD) Simulations: While quantum methods are excellent for single molecules, MD simulations using classical atomistic force fields are used to study the behavior of molecules in a condensed phase, such as in solution. nih.gov For a molecule like this compound, MD simulations can:

Analyze Solvation Effects: Investigate how the molecule interacts with solvent molecules, which can significantly influence its reactivity and conformation. The ability of fluorine to act as a hydrogen bond acceptor can be critical in structuring the surrounding solvent network. nih.gov

Predict Binding Affinities: If the molecule is a ligand for a biological target like a protein, MD simulations can be used to model the binding process and estimate the binding free energy, providing crucial information for drug design.

The support of these computational methods is essential for making rational predictions about the effects of fluorination and guiding the synthesis and application of novel fluorinated heterocycles. nih.gov

Table 2: Computational Algorithms and Their Applications for Fluorinated Heterocycles

| Algorithm/Method | Type | Primary Application | Information Obtained for this compound |

| Hartree-Fock (HF) | Quantum Mechanics | Electronic Structure Calculation | Molecular orbital energies (HOMO/LUMO), initial geometry, atomic charges. emerginginvestigators.org |

| Density Functional Theory (DFT) | Quantum Mechanics | Electronic Structure Calculation | More accurate geometries, reaction energies, vibrational frequencies, MEP maps. |

| Molecular Dynamics (MD) | Classical Mechanics | Simulation of Molecular Motion | Solvation structure, conformational dynamics, protein-ligand interactions. nih.gov |

| Quantitative Structure-Reactivity Relationship (QSRR) | Statistical Modeling | Predictive Modeling | Correlation of structural descriptors with chemical reactivity and biological activity. |

Derivatization and Structure Activity Relationship Sar Studies on 3 1,1 Difluoroethyl Pyridin 2 Amine Derivatives

Strategic Design and Synthesis of Analogues

The design and synthesis of analogues of 3-(1,1-difluoroethyl)pyridin-2-amine are guided by established medicinal chemistry principles to probe the chemical space around the core structure. These modifications aim to optimize the compound's interaction with biological targets and improve its pharmacokinetic profile.

Modification of the Amino Group

Common synthetic strategies for modifying the amino group include acylation, alkylation, and reductive amination. Acylation with various acyl chlorides or carboxylic acids introduces amide functionalities, which can form key hydrogen bonds with biological targets. Alkylation, often achieved through reactions with alkyl halides, can be used to introduce small alkyl groups or to form cyclic structures, thereby altering the steric profile and basicity of the nitrogen atom. Reductive amination with aldehydes or ketones provides access to a diverse range of secondary and tertiary amine derivatives.

Table 1: Examples of Amino Group Modifications and Their Rationale

| Modification Type | Reagents | Resulting Functional Group | Rationale for Modification |

| Acylation | Acetyl chloride, Benzoyl chloride | Secondary amide | Introduce hydrogen bond donors/acceptors, modulate polarity. |

| Alkylation | Methyl iodide, Benzyl bromide | Secondary or tertiary amine | Alter basicity, introduce steric bulk, explore lipophilic pockets. |

| Reductive Amination | Various aldehydes/ketones, NaBH(OAc)₃ | Substituted secondary amine | Introduce diverse substituents to probe target binding sites. |

| Sulfonylation | Aryl sulfonyl chlorides | Sulfonamide | Introduce tetrahedral geometry, act as a hydrogen bond acceptor. |

These modifications are instrumental in exploring the SAR of the 2-amino position, allowing for a systematic evaluation of how changes in electronics, sterics, and hydrogen bonding potential affect biological activity.

Substituent Effects at Different Positions of the Pyridine (B92270) Ring (e.g., C4, C5, C6)

Modification of the pyridine ring itself at positions C4, C5, and C6 is another crucial strategy to fine-tune the properties of the lead compound. Substituents on the aromatic ring can influence the molecule's electronic distribution, pKa, and potential for specific interactions such as halogen bonding or pi-stacking.

The introduction of electron-withdrawing or electron-donating groups can alter the reactivity and metabolic stability of the pyridine ring. For instance, the placement of a halogen or a cyano group can introduce a dipole moment and provide a site for specific interactions with a target protein. Conversely, the addition of small alkyl or alkoxy groups can enhance lipophilicity and van der Waals interactions.

Table 2: Influence of Substituents at Various Pyridine Ring Positions

| Position | Substituent Example | Electronic Effect | Potential Impact on Activity |

| C4 | -Cl, -F | Electron-withdrawing | Can enhance binding through halogen bonding; alters pKa of pyridine nitrogen. |

| C5 | -CH₃, -OCH₃ | Electron-donating | Increases lipophilicity; can improve metabolic stability. |

| C6 | -CN, -CF₃ | Strongly electron-withdrawing | Modulates ring electronics significantly; can impact planarity and stacking interactions. |

The synthesis of these substituted analogues often involves multi-step sequences starting from appropriately substituted pyridine precursors. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing a variety of substituents at these positions.

Exploration of Bioisosteric Replacements for the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl group at the C3 position is a key feature of the scaffold, often serving as a bioisostere for other chemical groups. Its geminal fluorine atoms can significantly influence the local electronic environment and conformational preferences. Exploring bioisosteric replacements for this group is a rational approach to investigate the importance of its specific properties.

Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The difluoromethyl group (CHF₂), for example, is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. uni-muenster.de The 1,1-difluoroethyl group can be considered a more lipophilic and sterically larger analogue of a methyl or ethyl group, or a bioisosteric replacement for a carbonyl or sulfonyl group in certain contexts.

Table 3: Potential Bioisosteric Replacements for the 1,1-Difluoroethyl Group

| Original Group | Bioisosteric Replacement | Key Property Comparison | Rationale for Replacement |

| -CF₂CH₃ | -CH₂CH₃ (Ethyl) | Reduced polarity, no fluorine-specific interactions. | To assess the role of fluorine atoms in binding and metabolism. |

| -CF₂CH₃ | -C(O)CH₃ (Acetyl) | Planar geometry, hydrogen bond acceptor. | To mimic the electronic and steric properties in a different chemical context. |

| -CF₂CH₃ | -SO₂CH₃ (Mesyl) | Tetrahedral geometry, strong hydrogen bond acceptor. | To explore different geometric and electronic requirements at this position. |

| -CF₂CH₃ | Cyclopropyl | Rigid, strained ring system with unique electronic properties. | To introduce conformational constraint and explore different spatial orientations. |

The synthesis of such analogues would require different starting materials or the development of novel synthetic methodologies to introduce these alternative functional groups at the C3 position of the 2-aminopyridine (B139424) ring.

Impact of Structural Modifications on Molecular Interactions and Recognition

Structural modifications to the this compound scaffold have a profound impact on how the molecule interacts with its biological target. The SAR data generated from the synthesized analogues provide insights into the key molecular interactions that govern biological activity.

For instance, modifications at the 2-amino group that enhance hydrogen bonding with specific residues in a protein's active site are often correlated with increased potency. The nature of the substituent (e.g., size, shape, and polarity) dictates the complementarity of the ligand with the binding pocket.

Similarly, substituents on the pyridine ring can engage in various non-covalent interactions. A strategically placed halogen atom at the C5 position might form a favorable halogen bond with an electron-rich atom in the receptor, thereby increasing binding affinity. Aromatic substituents could participate in pi-pi stacking or cation-pi interactions.

Computational modeling and structural biology techniques, such as X-ray crystallography, are often employed to visualize these interactions at an atomic level. This provides a rational basis for understanding the observed SAR and for designing next-generation analogues with improved properties. A study on pyrazolopyridine antiherpetics highlighted that non-polar amines were preferred for optimal activity, and the presence of an NH group was crucial for retaining activity. googleapis.comresearchgate.net

Relationship between Chemical Structure and Fluorine-Induced Effects

The presence of the 1,1-difluoroethyl group imparts unique properties to the molecule that are directly attributable to the fluorine atoms. These fluorine-induced effects can be broadly categorized into electronic and conformational effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence in the 1,1-difluoroethyl group creates a strong dipole moment. This localized electronic perturbation can influence the acidity or basicity of nearby functional groups. For example, the electron-withdrawing nature of the difluoroethyl group can lower the pKa of the pyridine nitrogen, which can affect its interaction with biological targets and its pharmacokinetic properties.

Conformational Effects: The replacement of hydrogen atoms with larger fluorine atoms introduces steric bulk, which can restrict the rotation around single bonds. This can lead to a preference for certain conformations, effectively pre-organizing the molecule for binding to its target. This conformational constraint can reduce the entropic penalty of binding, leading to higher affinity. Furthermore, the C-F bond can participate in orthogonal multipolar interactions with carbonyl groups in the protein backbone, contributing to binding affinity in a manner distinct from traditional hydrogen bonds.

Understanding these fluorine-induced effects is critical for rational drug design. The strategic placement of fluorine-containing groups can be used to block sites of metabolism, improve membrane permeability, and enhance binding potency.

Advanced Spectroscopic and Analytical Characterization of 3 1,1 Difluoroethyl Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For fluorinated organic molecules, the combination of ¹H, ¹³C, and ¹⁹F NMR provides a powerful toolkit for detailed analysis. researchgate.net

¹⁹F NMR for Characterization of Fluorine Environments

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. wikipedia.org The ¹⁹F nucleus possesses a spin of 1/2 and a natural abundance of 100%, making it highly receptive to NMR detection. nih.gov Furthermore, the large chemical shift dispersion, often spanning over 800 ppm, allows for the clear resolution of signals from fluorine atoms in subtly different electronic environments. wikipedia.org

For 3-(1,1-Difluoroethyl)pyridin-2-amine, the two fluorine atoms of the difluoroethyl group are chemically equivalent. Consequently, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would be coupled to the three protons of the adjacent methyl group, resulting in a triplet multiplicity (according to the n+1 rule for coupling to I=1/2 nuclei). The chemical shift of this signal provides insight into the electronic environment of the C-F bonds.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's carbon-hydrogen skeleton. The chemical shifts, signal integrations, and coupling patterns are used to identify and connect the different parts of the structure. researchgate.net

In the ¹H NMR spectrum, the three protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm) as distinct multiplets due to spin-spin coupling with each other. The protons of the primary amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl protons of the difluoroethyl group are coupled to the two adjacent fluorine atoms, resulting in a characteristic triplet of triplets or a more complex quartet pattern due to ²JHF coupling.

The ¹³C NMR spectrum reveals five distinct signals for the pyridine ring carbons and two signals for the difluoroethyl side chain. The carbon atom directly bonded to the two fluorine atoms (Cα) will exhibit a large one-bond C-F coupling (¹JCF), causing its signal to appear as a triplet. The methyl carbon (Cβ) will show a smaller two-bond C-F coupling (²JCF), also resulting in a triplet.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | Predicted ¹H Shift (δ) ppm | Multiplicity | Predicted ¹³C Shift (δ) ppm | Multiplicity (due to C-F coupling) |

|---|---|---|---|---|

| 2 | - | - | ~158 | Singlet |

| 3 | - | - | ~120 | Triplet (²JCF) |

| 4 | ~7.5 | Doublet of doublets (dd) | ~138 | Singlet |

| 5 | ~6.6 | Doublet of doublets (dd) | ~115 | Singlet |

| 6 | ~8.0 | Doublet of doublets (dd) | ~148 | Singlet |

| -NH₂ | ~5.0 (broad) | Singlet (s) | - | - |

| -C(F₂)CH₃ | - | - | ~124 | Triplet (¹JCF) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H4, H5, and H6, confirming their positions relative to one another on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to definitively assign the proton and carbon pairs for C4-H4, C5-H5, C6-H6, and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. mdpi.com It is crucial for piecing the molecular fragments together. Key expected HMBC correlations would include:

A correlation from the methyl protons (-CH₃) to the quaternary carbon (-CF₂-), confirming the ethyl group structure.

Correlations from the pyridine protons (H4, H5) to the carbon at position 3 (C3), confirming the attachment point of the difluoroethyl side chain.

Correlations from H4 to C2 and C6, further solidifying the ring assignments.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₇H₈F₂N₂), the exact molecular weight is 158.15 g/mol . Due to the presence of an even number of nitrogen atoms, the molecular ion peak (M⁺˙) is expected at an even mass-to-charge ratio (m/z) of 158.

The fragmentation pattern provides a roadmap of the molecule's weakest bonds and most stable fragment ions. For aliphatic amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org Aromatic systems, particularly pyridines, often fragment via the loss of small, stable neutral molecules like HCN. researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 158 | [C₇H₈F₂N₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 143 | [C₆H₅F₂N₂]⁺ | CH₃˙ | Loss of the terminal methyl radical |

| 138 | [C₇H₇FN₂]⁺˙ | HF | Loss of hydrogen fluoride (B91410) |

| 92 | [C₅H₆N₂]⁺˙ | C₂H₂F₂ | Cleavage of the difluoroethyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that is characteristic of the compound's structure and bonding. aps.org

The IR spectrum of this compound is expected to be dominated by several key features. The primary amine group will give rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, as well as an N-H bending (scissoring) mode near 1600 cm⁻¹. The pyridine ring will produce C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching bands between 1400 and 1600 cm⁻¹. The most intense absorptions are often the C-F stretching modes, which are expected to appear as strong bands in the 1000-1200 cm⁻¹ region.

Raman spectroscopy often provides complementary information. While C-F stretches are visible, the symmetric stretching modes of the aromatic ring are typically very strong in the Raman spectrum, providing clear markers for the pyridine core. researchgate.net

Table 4: Predicted Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3450-3300 | Medium | Weak | N-H asymmetric & symmetric stretching |

| 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| 2980-2850 | Medium-Weak | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | Medium | N-H bending; C=C/C=N ring stretching |

| 1500-1400 | Strong | Strong | C=C/C=N ring stretching |

| 1200-1000 | Very Strong | Medium | C-F stretching |

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique precisely measures bond lengths, bond angles, and torsional angles, providing an exact molecular geometry. researchgate.net

A crystal structure analysis of this compound would confirm the planarity of the pyridine ring and reveal the conformation of the difluoroethyl side chain relative to the ring. Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the amine group would act as a hydrogen bond donor, forming hydrogen bonds with the nitrogen atom of a neighboring pyridine ring or other suitable acceptors, creating a supramolecular architecture in the solid state. nih.gov